6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
CAS No.: 1010897-15-0
Cat. No.: VC2908810
Molecular Formula: C9H6N2O4
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010897-15-0 |
|---|---|
| Molecular Formula | C9H6N2O4 |
| Molecular Weight | 206.15 g/mol |
| IUPAC Name | 6-(furan-2-yl)-2-oxo-1H-pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O4/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14) |
| Standard InChI Key | GRYFKAGDKXHBDM-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=CC(=NC(=O)N2)C(=O)O |
| Canonical SMILES | C1=COC(=C1)C2=CC(=NC(=O)N2)C(=O)O |
Introduction
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a furan moiety, a hydroxyl group, and a carboxylic acid group. This compound is classified under pyrimidine derivatives, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Synthesis Methods
The synthesis of 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid can be achieved through several methods, including the Biginelli reaction. This reaction involves combining an aldehyde, urea or thiourea, and a β-ketoester in the presence of an acid catalyst. The specific steps may vary depending on the starting materials and desired purity of the final product.
Biological Activities and Potential Applications
Research suggests that compounds similar to 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid exhibit antiviral and antibacterial properties. The hydroxyl and carboxylic acid groups enable the compound to form stable complexes with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan ring contributes to its electronic properties, influencing how it interacts with biomolecules.
| Biological Activity | Mechanism |
|---|---|
| Antiviral and Antibacterial | Interaction with biological targets through hydrogen bonding and coordination with metal ions |
| Potential Anticancer | Inhibition of enzyme activity or alteration of receptor function |
Analytical Techniques for Characterization
To confirm the identity and structural characteristics of 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed. These methods provide detailed information about the molecular structure and help in the purification process.
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